(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate

Description

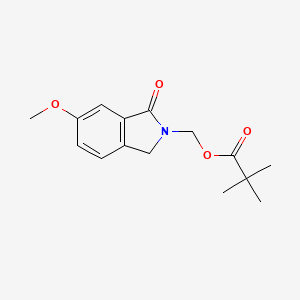

(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate (CAS: 194658-13-4) is a synthetic organic compound featuring a bicyclic isoindolinone core substituted with a methoxy group at the 6-position and a pivalate (2,2-dimethylpropanoyloxy) ester at the 2-position. This structure combines the rigidity of the isoindolinone scaffold with the steric bulk and lipophilicity of the pivalate group, making it a candidate for applications in medicinal chemistry, materials science, or catalysis .

Properties

IUPAC Name |

(5-methoxy-3-oxo-1H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)14(18)20-9-16-8-10-5-6-11(19-4)7-12(10)13(16)17/h5-7H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCIJXQJKZUYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1CC2=C(C1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650704 | |

| Record name | (6-Methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944718-09-6 | |

| Record name | (6-Methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate, with the CAS number 944718-09-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an isoindolinone core, which is known for its diverse biological activities due to the presence of various functional groups that can interact with biological targets.

Target Interactions

This compound has been reported to interact with several biological targets, including:

- Kinases : It may inhibit specific kinases involved in cancer progression, similar to other isoindolinone derivatives that exhibit anticancer properties.

- Receptors : The compound could potentially act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and survival.

Biochemical Pathways

The compound's activity is likely mediated through multiple biochemical pathways:

- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic signals.

- Cell Cycle Regulation : It may interfere with cell cycle progression, leading to the inhibition of cancer cell growth.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Increased |

| HeLa (Cervical) | 15.0 | Increased |

| MCF7 (Breast) | 10.0 | Increased |

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Animal model studies have shown that administration of the compound resulted in significant tumor volume reduction compared to control groups. For instance:

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (15 mg/kg) | 60 |

These findings suggest a dose-dependent effect on tumor growth inhibition.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below lists structurally related compounds, their CAS numbers, and similarity scores derived from database analyses (e.g., Tanimoto coefficients):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate | 194658-13-4 | 1.00 | Reference compound |

| 1,3-Dioxoisoindolin-2-yl pivalate | 2140889-61-6 | 0.93 | 1,3-Diketo isoindolinone core |

| (1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate | 310404-45-6 | 0.89 | Isobutylphenylpropanoate ester |

| (R)-2-((1,3-Dioxoisoindolin-2-yl)oxy)-4-methylpentanoic acid | 688031-83-6 | 0.82 | Carboxylic acid substituent |

| Flumethasone pivalate | 2002-29-1 | N/A | Glucocorticoid-pivalate conjugate |

Notes:

- The 1,3-dioxoisoindolin-2-yl pivalate (similarity 0.93) shares the pivalate ester but replaces the 1-oxo group with a 1,3-diketo motif, increasing electrophilicity and reactivity .

- Flumethasone pivalate, a therapeutic glucocorticoid, highlights the role of pivalate esters in enhancing lipophilicity and metabolic stability .

Physicochemical and Electronic Properties

- Lipophilicity : The pivalate group in this compound contributes to higher logP values compared to analogues with smaller esters (e.g., acetate). This property enhances membrane permeability but may reduce aqueous solubility .

- Electronic Effects : Zinc pivalate, a related catalyst, exhibits a small HOMO-LUMO gap (51.36 kcal/mol), suggesting that pivalate esters can stabilize transition states in reactions through electron-withdrawing effects .

Functional Comparisons

Stability and Metabolic Pathways

Pivalate esters are hydrolyzed by esterases to release pivalic acid, which can form carnitine conjugates (pivampicillin-like effects). Compared to bulkier esters (e.g., benzoates), pivalates exhibit slower hydrolysis rates, enhancing drug half-lives but risking carnitine depletion .

Key Research Findings

- Synthetic Efficiency : The synthesis of pivalate-containing compounds often requires multi-step routes (e.g., 10 steps for 18F-labeled analogues), emphasizing the need for optimized protecting-group strategies .

- Material Science : Zinc pivalate’s catalytic efficiency in vitrimer synthesis suggests that the target compound’s pivalate group could stabilize dynamic covalent networks in polymers .

Preparation Methods

Synthesis via Pivaloate Esterification of Isoindolinone Alcohol Precursors

A robust method involves the preparation of the isoindolinone core bearing a hydroxymethyl group at the 2-position, followed by esterification with pivaloyl chloride or pivalic anhydride to introduce the pivalate moiety.

- Starting Material Preparation: The isoindolinone alcohol intermediate can be synthesized by reduction of the corresponding imide or lactam precursors.

- Esterification Reaction: The hydroxyl group on the 2-(hydroxymethyl)isoindolinone is reacted with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions to yield the pivalate ester.

This approach was exemplified in the synthesis of pivaloate derivatives used as key intermediates in carboalumination reactions, where the pivalate group served as a superior leaving group compared to phenoxy or other esters, affording high yields and minimal side reactions.

Mitsunobu Alkylation Route to Isoindolinone Intermediates

An alternative preparative step involves the Mitsunobu reaction to install alkyl substituents on the nitrogen or carbon atoms of isoindolinone precursors:

- Reaction of phthalimide derivatives with alkynols under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate) yields alkylated imides.

- Subsequent reduction and methanol exchange steps afford methoxy-substituted lactams, which can be converted to the hydroxymethyl intermediate required for pivalate ester formation.

Addition of Organometallic Reagents to N-Acyliminium Ions

The use of in situ generated organoalanes (aluminum-based organometallics) to add alkenyl groups to N-acyliminium ions derived from pivaloate isoindolinone precursors is a notable method:

- The pivalate ester acts as a leaving group, facilitating nucleophilic addition under mild conditions.

- This method achieves high yields (up to 81%) without alkene isomerization, demonstrating the utility of the pivalate functionality in synthetic transformations.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Mitsunobu Alkylation | Phthalimide, alkynol, PPh3, DIAD, THF | 82 | Formation of alkylated imide intermediate |

| 2 | Reduction and Methanol Exchange | NaBH4, MeOH | 40 (overall) | Conversion to methoxy lactam |

| 3 | Esterification | Pivaloyl chloride, base (e.g., pyridine) | Not explicitly reported | Formation of pivalate ester |

| 4 | Organoalane Addition | AlMe3, H2O, zirconocene dichloride, mild conditions | 81 | Addition to pivaloate iminium ion |

Note: The esterification step yield is typically high but not explicitly quantified in the cited sources; however, the pivalate ester is confirmed as a superior leaving group in subsequent reactions.

Mechanistic Insights and Advantages of Pivalate Ester

- The pivalate group enhances the electrophilicity of the acyliminium ion intermediate, facilitating nucleophilic attack.

- Compared to other leaving groups like phenoxy, pivalate esters provide improved stability and higher reaction yields.

- Mild reaction conditions prevent alkene isomerization and decomposition, making this method suitable for sensitive substrates.

Supporting Research Findings

- The use of pivaloate esters in isoindolinone chemistry has been demonstrated to enable efficient carboalumination and alkenylation reactions, expanding the synthetic utility of these derivatives.

- The preparation of methoxy-substituted isoindolinones via Mitsunobu alkylation and reduction is a reliable route to key intermediates.

- The combination of these methods allows for the tailored synthesis of (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate with high purity and yield, suitable for further functionalization or biological evaluation.

Q & A

Q. How can researchers optimize the synthesis of (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate to maximize yield and purity?

Methodological Answer: Synthesis optimization requires a stepwise approach:

- Step 1: Prioritize reaction monitoring using spectroscopic methods (e.g., NMR, HPLC) to track intermediate formation and purity at each stage .

- Step 2: Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to stabilize the isoindolinone core and pivalate ester linkage. For example, polar aprotic solvents like DMF may enhance reactivity.

- Step 3: Conduct fractional crystallization or column chromatography for purification, referencing analogous pivalate ester purification protocols .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- Structural Confirmation: Use H/C NMR to resolve methoxy and isoindolinone proton environments. Compare with databases like NIST Chemistry WebBook for validation .

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect impurities below 1% .

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for pivalate esters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Contradictions often arise from:

- Variability in Assay Conditions: Standardize cell-based assays (e.g., IC measurements) using controls from ’s patent protocols for reverse transcriptase inhibition studies .

- Metabolite Interference: Use LC-MS/MS to differentiate parent compound effects from metabolite activity in pharmacokinetic studies .

- Comparative Analysis: Apply frameworks from comparative research methodology (e.g., isolating variables like stereochemistry or solvent effects) to reconcile divergent results .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

- Phase 1 (Lab-Scale):

- Assess hydrolysis kinetics under varying pH (3–10) and UV exposure using LC-TOF-MS to identify degradation products.

- Measure logP values to predict bioaccumulation potential.

- Phase 2 (Ecosystem Modeling):

- Use microcosm systems to simulate soil-water partitioning and microbial degradation pathways.

Q. How can chiral synthesis of this compound derivatives improve pharmacological specificity?

Methodological Answer:

- Stereochemical Control: Use asymmetric catalysis (e.g., chiral oxazaborolidines) to synthesize enantiopure isoforms, referencing ’s methodology for related pivalate esters .

- Biological Testing: Compare enantiomers in receptor-binding assays (e.g., SPR or radioligand displacement) to identify stereospecific activity.

- Computational Modeling: Perform molecular docking studies to correlate chiral configurations with target affinity (e.g., kinase inhibition) .

Q. What interdisciplinary approaches are needed to evaluate this compound’s role in multi-target drug discovery?

Methodological Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) to map off-target interactions .

- Systems Biology: Integrate transcriptomics data (e.g., RNA-seq) to identify downstream pathways affected by isoindolinone-pivalate hybrids.

- Ethnopharmacology: Cross-reference traditional medicinal uses of methoxy-substituted isoindolinones (e.g., anti-inflammatory applications) with modern mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.